molecular formula C9H9NO6 B2909254 2,4-Dimethoxy-6-nitrobenzoic acid CAS No. 890093-49-9

2,4-Dimethoxy-6-nitrobenzoic acid

Cat. No.: B2909254
CAS No.: 890093-49-9
M. Wt: 227.172
InChI Key: NWJKDKBOADFMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-6-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 . It is a derivative of benzoic acid, characterized by the presence of two methoxy groups at the 2 and 4 positions and a nitro group at the 6 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-nitrobenzoic acid typically involves the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde. One common method includes the use of a composite oxidant formed by combining sodium chlorite and hydrogen peroxide. The reaction is carried out in a mixture of water and methanol, with acetic acid as a catalyst. The reaction mixture is stirred and heated to around 50°C, and the reaction is monitored until completion. Sodium bisulfite is then added to quench the reaction, and the product is precipitated by adjusting the pH with sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar oxidation processes but on a larger scale. The choice of oxidants and solvents, as well as reaction conditions, are optimized for efficiency and yield. Environmental considerations, such as the management of by-products and waste, are also important factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethoxy-6-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethoxy-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-5-3-6(10(13)14)8(9(11)12)7(4-5)16-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJKDKBOADFMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.